REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][O:5][c:6]1[c:7]2[c:8]([O:27][CH:28]([F:29])[F:30])[c:9]([CH2:19][c:20]3[cH:21][cH:22][c:23]([Cl:26])[cH:24][cH:25]3)[c:10]([CH2:17][CH3:18])[n:11][c:12]2[c:13]([Cl:16])[cH:14][cH:15]1)=[O:31].[Li+:32].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH-:33]>>[O:2]=[C:3]([CH2:4][O:5][c:6]1[c:7]2[c:8]([O:27][CH:28]([F:29])[F:30])[c:9]([CH2:19][c:20]3[cH:21][cH:22][c:23]([Cl:26])[cH:24][cH:25]3)[c:10]([CH2:17][CH3:18])[n:11][c:12]2[c:13]([Cl:16])[cH:14][cH:15]1)[OH:31]
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Name
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CCc1nc2c(Cl)ccc(OCC(=O)OC)c2c(OC(F)F)c1Cc1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc2c(Cl)ccc(OCC(=O)OC)c2c(OC(F)F)c1Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCc1nc2c(Cl)ccc(OCC(=O)O)c2c(OC(F)F)c1Cc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |